![molecular formula C15H17NO B2699502 4-[(2-Phenylpropyl)amino]phenol CAS No. 940366-56-3](/img/structure/B2699502.png)
4-[(2-Phenylpropyl)amino]phenol
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Description
“4-[(2-Phenylpropyl)amino]phenol” is a chemical compound with the CAS Number: 940366-56-3 . It has a molecular weight of 227.31 .
Molecular Structure Analysis
The Inchi Code for “4-[(2-Phenylpropyl)amino]phenol” is1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, which “4-[(2-Phenylpropyl)amino]phenol” is a derivative of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Future Directions
Phenol derivatives, such as “4-[(2-Phenylpropyl)amino]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of complex phenols with functional groups, such as esters, nitriles, and halogens . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they have potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
4-(2-phenylpropylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZPBUGVQISWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylpropyl)amino]phenol |
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